molecular formula C15H17ClN2O2 B1465106 3-N-Cbz-aminomethylaniline hcl CAS No. 1159826-16-0

3-N-Cbz-aminomethylaniline hcl

Cat. No. B1465106
M. Wt: 292.76 g/mol
InChI Key: QJYVWJGMZITUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-N-Cbz-aminomethylaniline hcl, also known as Benzyl (3-aminobenzyl)carbamate or Carbamic acid, N-[(3-aminophenyl)methyl]-, phenylmethyl ester, is a chemical compound .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Another method involves the synthesis of 3-N-CBZ-AMINOMETHYLANILINE from 3-Aminobenzylamine and Benzyl chloroformate .


Molecular Structure Analysis

The molecular structure of 3-N-Cbz-aminomethylaniline hcl can be analyzed using a structural formula editor and a 3D model viewer . The molecular formula is reported to be 256 .


Chemical Reactions Analysis

The reactions of 3-N-Cbz-aminomethylaniline hcl involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A systematic and comprehensive survey of the preparation methods of N-cyanoacetamides is also discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-N-Cbz-aminomethylaniline hcl are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

1. Synthesis of Aniline-based Triarylmethanes

  • Summary of Application: Aniline-based triarylmethanes are synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
  • Methods of Application: The synthesis is performed using Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ]. This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .
  • Results or Outcomes: The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%) .

2. One-Pot Amidation of N-Cbz Protected Amines

  • Summary of Application: A facile one-pot synthesis of amides from N-Cbz-protected amines has been described .
  • Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results or Outcomes: A variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

3. Transdermal Drug Delivery

  • Summary of Application: Transfersomes, a type of nanosystem, have shown potential for efficient transdermal drug delivery . They can overcome the barriers of the stratum corneum and skin irritation, which are major limitations of conventional delivery systems .
  • Methods of Application: Transfersomes are amphipathic vesicles composed of phospholipids and edge activators. Their permeation through the skin involves their deformability and osmotic gradient across the application site .
  • Results or Outcomes: Transfersomes have shown potential for delivering therapeutic agents into systemic circulation. They have the capacity for carrying hydrophilic, lipophilic as well as high molecular weight therapeutics .

4. Synthesis and Applications of Polyaniline Hydrogels

  • Summary of Application: Polyaniline (PANI) hydrogels have been the subject of immense interest due to their stability, tunable electrical conductivity, low cost, and good biocompatibility .
  • Methods of Application: The synthesis of PANI hydrogels involves the formation of 3D cross-linked network architectures of hydrophilic polymer chains . These hydrogels exhibit remarkable synergistic ability which combines the swelling behaviour of traditional hydrogels as well as electro-activity comparable to that of semiconductors .
  • Results or Outcomes: PANI hydrogels have found applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .

5. Efficient Transdermal Drug Delivery

  • Summary of Application: Transfersomes, a type of nanosystem, have shown potential for efficient transdermal drug delivery . They can overcome the barriers of the stratum corneum and skin irritation, which are major limitations of conventional delivery systems .
  • Methods of Application: Transfersomes are amphipathic vesicles composed of phospholipids and edge activators. Their permeation through the skin involves their deformability and osmotic gradient across the application site .
  • Results or Outcomes: Transfersomes have shown potential for delivering therapeutic agents into systemic circulation. They have the capacity for carrying hydrophilic, lipophilic as well as high molecular weight therapeutics .

6. Synthesis and Applications of Polyaniline Hydrogels

  • Summary of Application: Polyaniline (PANI) hydrogels have been the subject of immense interest due to their stability, tunable electrical conductivity, low cost, and good biocompatibility .
  • Methods of Application: The synthesis of PANI hydrogels involves the formation of 3D cross-linked network architectures of hydrophilic polymer chains . These hydrogels exhibit remarkable synergistic ability which combines the swelling behaviour of traditional hydrogels as well as electro-activity comparable to that of semiconductors .
  • Results or Outcomes: PANI hydrogels have found applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .

Safety And Hazards

The safety data sheet for 3-N-Cbz-aminomethylaniline hcl is not explicitly mentioned in the retrieved sources .

Future Directions

The future directions of 3-N-Cbz-aminomethylaniline hcl are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYVWJGMZITUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-Cbz-aminomethylaniline hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-N-Cbz-aminomethylaniline hcl
Reactant of Route 2
Reactant of Route 2
3-N-Cbz-aminomethylaniline hcl
Reactant of Route 3
Reactant of Route 3
3-N-Cbz-aminomethylaniline hcl
Reactant of Route 4
Reactant of Route 4
3-N-Cbz-aminomethylaniline hcl
Reactant of Route 5
Reactant of Route 5
3-N-Cbz-aminomethylaniline hcl
Reactant of Route 6
3-N-Cbz-aminomethylaniline hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.